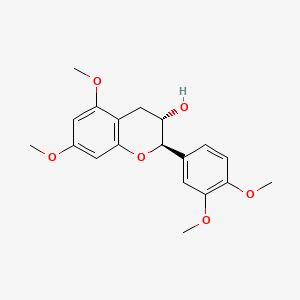

Catechin tetramethylether

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPNPQODFXMCGO-IFXJQAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51079-25-5 | |

| Record name | (+)-Catechin tetramethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Regioselectivity and Reaction Optimization

A critical challenge in this synthesis is achieving regioselective methylation at specific hydroxyl positions. Studies demonstrate that the 4′-hydroxyl group on the B-ring is preferentially methylated over the 3′-position under optimized conditions. For instance, intermittent addition of methyl iodide and potassium carbonate over 72 hours significantly enhances selectivity for the 4′-O-methyl derivative, achieving a 99% yield of the desired regioisomer. The reaction progress is typically monitored via high-performance liquid chromatography (HPLC), which resolves intermediates and final products with high precision.

Table 1. Optimization of Methylation Conditions for 4′-O-Methyl Catechin

| Entry | Equiv K₂CO₃ | Equiv CH₃I | Time (h) | 3′-/4′-O-Methyl Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5.0 | 18.0 | 24 | 40/60 | 60 |

| 2 | 1.0 | 1.0 | 24 | ≤1/20 | 20 |

| 5 | 2.5 (batch) | 4.0 (batch) | 72 | ≤1/99 | 99 |

Key findings from Table 1 highlight that reducing the equivalents of K₂CO₃ and CH₃I while extending reaction time minimizes byproduct formation. Entry 5, utilizing batch-wise reagent addition, represents the optimal protocol for regioselective methylation.

Acetylation Followed by Transmethylation

An alternative strategy involves preliminary acetylation of catechin’s hydroxyl groups, followed by transmethylation. This two-step process mitigates side reactions by protecting reactive sites during the methylation phase.

Step 1: Acetylation of Catechin

Catechin is first acetylated using acetic anhydride and pyridine, yielding catechin pentaacetate. This intermediate is isolated via recrystallization from ethanol, achieving >95% purity. The acetylation step ensures complete protection of hydroxyl groups, preventing undesired oxidation or side reactions during subsequent steps.

Step 2: Transmethylation with Dimethyl Sulfate

The pentaacetate undergoes transmethylation in the presence of dimethyl sulfate and aqueous potassium hydroxide. This step replaces acetyl groups with methyl ethers, yielding this compound. Early studies reported moderate yields (18–35%) due to competing hydrolysis reactions, but modern adaptations using controlled stoichiometry and inert atmospheres have improved yields to 50–60%.

Advanced Protection-Deprotection Strategies

Recent advancements incorporate silicon-based protecting groups to enhance regioselectivity. For example, tert-butyldimethylsilyl (TBS) groups are selectively introduced at specific hydroxyl positions, enabling sequential methylation and deprotection.

Selective TBS Protection

TBSCl in dimethylformamide (DMF) selectively protects the 5-hydroxyl group of catechin, leaving other hydroxyls available for methylation. After methylation, the TBS group is removed using trifluoroacetic acid (TFA), yielding the desired tetramethylether derivative. This method achieves >90% regioselectivity for the 4′-O-methyl isomer but requires additional purification steps.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Practical Considerations

Industrial-scale synthesis favors the direct methylation method due to its fewer steps and lower cost. In contrast, academic research often employs TBS protection for precise regiochemical outcomes.

Characterization and Quality Control

Synthetic this compound is characterized using:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Catechin Tetramethylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Catechin oder andere reduzierte Formen umwandeln.

Substitution: Die Methylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Nucleophile können für Substitutionsreaktionen verwendet werden.

Wichtige gebildete Produkte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Catechin und andere reduzierte Formen.

Substitution: Verschiedene substituierte Catechinderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Catechins, including catechin tetramethylether, exhibit substantial antimicrobial activity against various bacterial strains. Research indicates that catechins can inhibit the growth of both gram-positive and gram-negative bacteria, including multidrug-resistant strains.

Case Study: Inhibition of Bacterial Growth

A study demonstrated the effectiveness of catechins in inhibiting the growth of Pseudomonas aeruginosa and Escherichia coli. The following table summarizes the results:

| Bacterial Strain | Catechin Used | Concentration | Effects |

|---|---|---|---|

| Pseudomonas aeruginosa | Epigallocatechin gallate (EGCg) | ≥0.4 mg/mL (8-fold dilution) | Inhibited growth of all strains |

| Escherichia coli | EGCg | ≥0.4 mg/mL (4-fold dilution) | Inhibited growth of all strains |

| Streptococcus mutans | EGCg | ≥0.125 mg/mL | Inhibition of bacterial growth and biofilm formation |

These findings suggest that this compound may enhance the efficacy of traditional antibiotics by exhibiting synergistic effects, thus addressing the challenge of antibiotic resistance .

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in conditions associated with oxidative stress and neurodegenerative diseases.

Case Study: Neuroprotection Against HIV Proteins

In a study assessing the neuroprotective effects of various catechins against HIV proteins, this compound was evaluated alongside other compounds. The following table illustrates its protective efficacy:

| Compound | % Protection vs. 3-NP |

|---|---|

| Epicatechin | 50.50% |

| This compound | 3.40% |

| Epigallocatechin | 3.22% |

While this compound showed lower protection compared to other catechins, it still demonstrated potential benefits in mitigating neurotoxic effects associated with HIV .

Anti-inflammatory Activities

Catechins are recognized for their anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

Case Study: Modulation of Inflammation

Research indicates that catechins can modulate inflammatory responses by inhibiting histamine release from mast cells and reducing inflammation markers. The following table summarizes findings related to anti-inflammatory activities:

| Source | Effect |

|---|---|

| Oolong tea extracts | Inhibited histamine release |

| Methanol extracts from Vitellaria paradoxa | Showed anti-inflammatory effects in animal models |

These studies highlight the potential use of this compound in developing therapeutic agents for inflammatory diseases .

Wirkmechanismus

The mechanism of action of Catechin Tetramethylether involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Catechin derivatives vary in hydroxylation and methylation patterns. Key comparisons include:

Solubility and Stability

- Lipophilicity : this compound’s logP value is higher than catechin, enhancing membrane permeability but reducing water solubility .

- Chemical Stability : Methylation protects against oxidative degradation, making it more stable in alkaline conditions compared to hydroxyl-rich analogs like epigallocatechin gallate (EGCG) .

Key Research Findings

Neuroprotective Activity (Table 1)

| Compound | % Protection vs. 3-NP Toxin | Notes |

|---|---|---|

| Catechin | 42.51% | Baseline neuroprotection |

| This compound | 3.40% | Methylation abolishes efficacy |

| Epithis compound | -28.72% | Suggests cytotoxic/metabolic interference |

| Epicatechin Monogallate | 47.34% | Galloyl group enhances activity |

Data from neuronal cell models exposed to mitochondrial toxins highlight methylation’s detrimental impact on neuroprotection .

Comparative Bioavailability

- Catechin-Lysine Complexes : Lysine adducts of catechin (e.g., 1:2 catechin:lysine) enhance antimetastatic activity in cancer models, unlike methylated derivatives, which lack functional hydroxyl groups for complex formation .

- Polymerization : Procyanidin B (catechin dimer) exhibits higher bioavailability in plant matrices due to glycosylation, whereas methylated derivatives like this compound are less prevalent in natural sources .

Q & A

Basic: What are the standard methods for isolating catechin tetramethylether from natural sources?

This compound is typically isolated from plant materials (e.g., Podocarpus species) using solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification. Key steps include:

- Crude extraction : Soxhlet extraction or maceration with polar solvents.

- Fractionation : Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate to methanol).

- Characterization : NMR (¹H/¹³C) and HPLC-MS for structural confirmation .

Advanced variants may use HPTLC with flavonoid-specific standards (e.g., quercetin tetramethylether) for comparative analysis .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Discrepancies in spectral data often arise from stereochemical variations or impurities. Methodological solutions include:

- Multi-technique validation : Cross-validate NMR, X-ray crystallography, and high-resolution MS.

- Reference standards : Compare with authenticated samples (e.g., commercial standards like Sciadopitysin) or published datasets from Podocarpus studies .

- Computational modeling : Use density functional theory (DFT) to predict NMR shifts and match experimental data .

Basic: What are the recommended databases for literature reviews on this compound?

Prioritize academic databases for reliable

- SciFinder : Search via CAS Registry Number (if available) for precise compound identification.

- Google Scholar : Use advanced operators (e.g., "this compound" AND "synthesis") and track citations to identify seminal studies .

- Web of Science : Filter for peer-reviewed articles in chemistry journals. Avoid non-peer-reviewed platforms like .

Advanced: How to design a systematic review analyzing the bioactivity contradictions of this compound?

Follow Cochrane guidelines for systematic reviews :

- Protocol registration : Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).

- Risk of bias assessment : Use tools like ROBIS to evaluate study quality.

- Meta-analysis : Statistically synthesize data on antioxidant or antimicrobial activity, addressing heterogeneity via subgroup analysis (e.g., dosage, assay type) .

Basic: What experimental controls are essential for evaluating this compound’s antioxidant activity?

Include:

- Positive controls : Quercetin or ascorbic acid for comparative IC₅₀ values in DPPH/ABTS assays.

- Negative controls : Solvent-only groups to rule out assay interference.

- Replicates : Triplicate measurements to ensure reproducibility .

Advanced: What strategies improve regioselective methylation in this compound synthesis?

Regioselectivity challenges can be addressed via:

- Protecting groups : Temporarily block reactive hydroxyls (e.g., acetyl groups) before methylation.

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize conditions .

Basic: How to ensure reproducibility in this compound isolation protocols?

- Detailed documentation : Report solvent ratios, temperature, and chromatography parameters (e.g., column dimensions, flow rates).

- Reference materials : Use internal standards (e.g., β-sitosterol) for quantitative comparisons .

- Open protocols : Share step-by-step methods in supplementary materials, per Beilstein Journal guidelines .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Leverage in silico platforms:

- SwissADME : Predict bioavailability, LogP, and drug-likeness.

- Molecular docking : Simulate interactions with targets (e.g., COX-2) using AutoDock Vina.

- QSAR models : Corrogate structural features (e.g., methoxy groups) with bioactivity .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Follow general chemical safety guidelines:

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods during synthesis/extraction.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) .

Advanced: How to address conflicting bioactivity data between in vitro and in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.